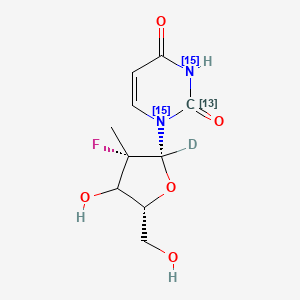

PSI-6206-d1,13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13FN2O5 |

|---|---|

Molecular Weight |

264.20 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7?,8-,10+/m1/s1/i8D,9+1,12+1,13+1 |

InChI Key |

ARKKGZQTGXJVKW-DDEJYISGSA-N |

Isomeric SMILES |

[2H][C@@]1([C@@](C([C@H](O1)CO)O)(C)F)[15N]2C=CC(=O)[15NH][13C]2=O |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Isotope-Labeled PSI-6206 (PSI-6206-d1,13C,15N2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the isotopically labeled compound PSI-6206-d1,13C,15N2, focusing on its exact mass, the underlying principles of its metabolic activation, and its role as a tool in antiviral research.

Quantitative Analysis: Exact Mass Determination

The precise mass of an isotopically labeled compound is critical for its use in quantitative assays, such as mass spectrometry-based pharmacokinetic studies. The exact mass of this compound is calculated by starting with the monoisotopic mass of the unlabeled parent compound, PSI-6206, and then adjusting for the mass of the incorporated stable isotopes.

1.1 Chemical Properties of Unlabeled PSI-6206

PSI-6206, also known as (2'R)-2'-deoxy-2'-fluoro-2'-methyl-uridine, is a key metabolite in the activation pathway of certain antiviral nucleoside analogs.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃FN₂O₅ | [1][2] |

| Synonyms | GS-331007, RO 2433 | [1][3] |

| Formula Weight (Average) | 260.2 g/mol | [1] |

| Exact Monoisotopic Mass | 260.0812 | [3] |

1.2 Calculation of Exact Mass for this compound

To determine the exact mass of the labeled compound, the mass differences between the naturally abundant isotopes and the heavy isotopes are added to the monoisotopic mass of the parent compound.

| Isotope Change | Mass of Abundant Isotope (Da) | Mass of Heavy Isotope (Da) | Mass Difference (Da) |

| ¹H → ²H (d1) | 1.007825 | 2.014102 | +1.006277 |

| ¹²C → ¹³C | 12.000000 | 13.003355 | +1.003355 |

| 2 x (¹⁴N → ¹⁵N) | 14.003074 | 15.000109 | +1.994070 |

| Total Mass Addition | +4.003702 |

Final Calculated Exact Mass:

-

Mass of PSI-6206: 260.0812 Da

-

Mass of Isotopic Labels: + 4.003702 Da

-

Calculated Exact Mass of this compound: 264.0849 Da

Mechanism of Action and Metabolic Pathway

PSI-6206 is the deaminated derivative of PSI-6130, a nucleoside analog developed as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][4] While PSI-6206 itself does not potently inhibit HCV replication, its intracellular phosphorylated forms are active against the viral polymerase.[1][5] The use of stable isotope-labeled versions like this compound is primarily for tracing and quantifying the compound and its metabolites in complex biological matrices.[4]

The metabolic activation of these nucleoside analogs is a critical process for their antiviral activity. The general pathway involves sequential phosphorylation by host cell kinases to yield the active triphosphate form.

References

The Chemical Landscape of PSI-6206 and its Stable Isotope Labeled Analogue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and analytical methodologies related to the anti-Hepatitis C virus (HCV) agent PSI-6206 and its stable isotope-labeled counterpart. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug development and related fields.

Chemical Structure and Nomenclature

PSI-6206 is a uridine nucleoside analog that has been investigated for its potential as an inhibitor of the HCV NS5B polymerase. Its chemical name is 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione . It is also commonly known by its synonyms RO 2433 and GS-331007 . PSI-6206 is the deaminated derivative of PSI-6130, another potent HCV inhibitor.

For use in pharmacokinetic studies, bioanalytical assays, and as an internal standard in quantitative mass spectrometry, a stable isotope-labeled version of PSI-6206 has been synthesized. This labeled compound, PSI-6206-d1,13C,15N2 , incorporates deuterium, carbon-13, and nitrogen-15 isotopes.[1] The inclusion of these heavy isotopes allows for its differentiation from the unlabeled drug in biological matrices, ensuring accurate quantification.

Quantitative Data Summary

The biological activity of PSI-6206 is primarily attributed to its intracellular conversion to the active 5'-triphosphate form, PSI-7409. The following table summarizes key quantitative data for PSI-6206 and its active metabolite.

| Compound | Parameter | Value | Assay/System |

| PSI-6206 | EC90 | >100 µM | HCV Replicon Assay |

| PSI-6206 | CC50 | >100 µM | Huh-7 cells |

| PSI-7409 | IC50 | 1.6 µM | HCV NS5B Polymerase (Genotype 1b_Con1) |

| PSI-7409 | IC50 | 2.8 µM | HCV NS5B Polymerase (Genotype 2a_JFH1) |

| PSI-7409 | IC50 | 0.7 µM | HCV NS5B Polymerase (Genotype 3a) |

| PSI-7409 | IC50 | 2.6 µM | HCV NS5B Polymerase (Genotype 4a) |

| PSI-7409 | Ki | 0.42 µM | Wild-type HCV RdRp |

| PSI-7409 | Ki | 22 µM | S282T mutant HCV RdRp |

Metabolic Activation Pathway

PSI-6206 is a prodrug that must be anabolically converted to its active triphosphate form to exert its antiviral effect. This multi-step phosphorylation cascade is a critical aspect of its mechanism of action.

Caption: Metabolic activation of PSI-6206 to its active triphosphate form, PSI-7409, which inhibits the HCV NS5B polymerase.

Experimental Protocols

Synthesis of Stable Isotope Labeled PSI-6206 (this compound)

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as is common for commercially available labeled compounds. However, the synthesis would generally proceed through a convergent approach, utilizing stable isotope-labeled starting materials. A plausible synthetic strategy would involve:

-

Synthesis of the Labeled Ribose Moiety: A key intermediate, a protected 2'-deoxy-2'-fluoro-2'-C-methylribose, would be synthesized. To introduce the deuterium label, a deuterated reducing agent would be used at a specific step. The carbon-13 label would be incorporated using a 13C-labeled precursor in the construction of the ribose ring.

-

Synthesis of the Labeled Uracil Base: A uracil precursor labeled with nitrogen-15 would be synthesized separately.

-

Glycosylation: The labeled, protected ribose derivative would be coupled with the 15N-labeled uracil base under Lewis acid catalysis.

-

Deprotection: The protecting groups on the sugar and base moieties would be removed to yield the final product, this compound.

-

Purification: The final compound would be purified using chromatographic techniques such as HPLC.

Characterization and confirmation of the structure and isotopic enrichment would be performed using mass spectrometry and NMR spectroscopy.

In Vitro HCV Replicon Assay

This assay is used to determine the potency of a compound in inhibiting HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

G418 for selection of replicon-containing cells.

-

Test compound (PSI-6206) and control compounds.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Addition: The following day, add serial dilutions of the test compound to the cells. Include a positive control (a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the compound.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A)) and primer (e.g., oligo(U)).

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-32P]UTP or fluorescently tagged UTP).

-

Assay buffer containing MgCl2, DTT, and other necessary components.

-

Test compound (the active triphosphate form, PSI-7409) and control compounds.

-

Filter plates or other means to separate incorporated from unincorporated nucleotides.

-

Scintillation counter or fluorescence reader.

Protocol:

-

Reaction Setup: In a reaction plate, combine the assay buffer, RNA template/primer, and varying concentrations of the test compound (PSI-7409).

-

Enzyme Addition: Initiate the reaction by adding the HCV NS5B polymerase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection of RNA Synthesis: Transfer the reaction mixture to a filter plate and wash to remove unincorporated labeled nucleotides.

-

Quantification: Measure the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

PSI-6206 is a significant molecule in the study of anti-HCV therapeutics, primarily for its role as a prodrug that is intracellularly converted to a potent inhibitor of the viral RNA polymerase. The availability of its stable isotope-labeled analogue, this compound, is crucial for the accurate and reliable quantification of the drug and its metabolites in complex biological matrices, a fundamental requirement in preclinical and clinical drug development. The experimental protocols and quantitative data provided in this guide offer a foundational understanding for researchers working with this important antiviral compound.

References

The Core Mechanism of Action of PSI-6206 in Hepatitis C Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSI-6206, also known as GS-331007, is the uridine nucleoside analog that serves as the primary circulating metabolite of the highly effective anti-Hepatitis C Virus (HCV) prodrug sofosbuvir (PSI-7851). While PSI-6206 itself demonstrates low intrinsic anti-HCV activity, its intracellular conversion to the active triphosphate form, PSI-7409, is the crucial step in the inhibition of HCV replication. This document provides a comprehensive technical overview of the mechanism of action of PSI-6206, its metabolic activation pathway, and the key experimental methodologies used to characterize its antiviral properties. The isotopically labeled version, PSI-6206-d1,13C,15N2, is a critical tool for detailed pharmacokinetic and metabolic studies, enabling precise quantification and tracing of the molecule in complex biological matrices.

Introduction to PSI-6206 and its Role in HCV Therapy

PSI-6206 is a 2'-deoxy-2'-α-fluoro-β-C-methyluridine nucleoside analog. It is the deaminated derivative of PSI-6130, a cytidine analog that also exhibits anti-HCV activity.[1] The development of the phosphoramidate prodrug of PSI-6206's monophosphate, sofosbuvir, overcame the inefficient initial phosphorylation of PSI-6206, leading to one of the most significant breakthroughs in HCV treatment.[2] Understanding the mechanism of action of PSI-6206 is fundamental to comprehending the efficacy of sofosbuvir and the broader class of nucleoside/nucleotide inhibitors of the HCV NS5B polymerase.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

The anti-HCV activity of PSI-6206 is exclusively mediated by its 5'-triphosphate metabolite, PSI-7409. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, NS5B.

Key Steps in the Mechanism of Action:

-

Metabolic Activation: PSI-6206, delivered intracellularly primarily through the metabolism of its prodrug sofosbuvir, undergoes a series of phosphorylation steps to yield the active triphosphate, PSI-7409. This process is detailed in the signaling pathway diagram below.

-

Competition with Natural Substrates: PSI-7409, being a uridine triphosphate analog, competes with the natural uridine triphosphate (UTP) for binding to the active site of the HCV NS5B polymerase.

-

Incorporation into the Nascent RNA Strand: The NS5B polymerase incorporates PSI-7409 into the elongating viral RNA strand.

-

Chain Termination: Due to the presence of the 2'-C-methyl group, the incorporated PSI-7409 prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral RNA chain. This "non-obligate" chain termination is a hallmark of this class of inhibitors.[2]

The following diagram illustrates the metabolic activation pathway of PSI-6130 and the subsequent action of PSI-7409.

Caption: Metabolic activation of PSI-6130 and sofosbuvir to the active PSI-7409.

Quantitative Data on Antiviral Activity and Pharmacokinetics

The following tables summarize key quantitative data for PSI-6206 and its related compounds.

Table 1: In Vitro Anti-HCV Activity

| Compound | Assay | HCV Genotype | EC50 (µM) | EC90 (µM) | IC50 (µM) | Ki (µM) | Reference |

| PSI-6206 | Replicon | 1b | >100 | >100 | - | - | [3] |

| PSI-7851 (Sofosbuvir) | Replicon | 1b | 0.075 ± 0.050 | 0.52 ± 0.25 | - | - | [4] |

| PSI-7851 (Sofosbuvir) | Replicon | 1a | 0.43 ± 0.026 | 1.22 ± 0.86 | - | - | [4] |

| PSI-7851 (Sofosbuvir) | Replicon | 2a | 0.28 ± 0.073 | 1.36 ± 0.12 | - | - | [4] |

| PSI-7409 | NS5B Polymerase | 1b | - | - | 1.6 | 0.42 | [5] |

| PSI-7409 | NS5B Polymerase | 2a | - | - | 2.8 | - | [5] |

| PSI-7409 | NS5B Polymerase | 3a | - | - | 0.7 | - | [5] |

| PSI-7409 | NS5B Polymerase | 4a | - | - | 2.6 | - | [5] |

| PSI-6130 | Replicon | 1b | - | 0.6 | - | - | [6] |

| PSI-6130-TP | NS5B Polymerase | 1b | - | - | - | 0.06 | [5] |

Table 2: Pharmacokinetic Parameters of Sofosbuvir and GS-331007 (PSI-6206) in Humans

| Parameter | Sofosbuvir (400 mg) | GS-331007 (PSI-6206) | Reference |

| Tmax (h) | 0.5 - 2 | 2 - 4 | [7] |

| Cmax (ng/mL) | ~600 | ~1378 | [7][8] |

| AUC0-24 (ng·h/mL) | ~1010 | ~7200 | [7][8] |

| Plasma Protein Binding | 61-65% | Minimal | [7] |

| Terminal Half-life (h) | ~0.4 | ~27 | [7] |

| Primary Route of Elimination | Metabolism | Renal | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antiviral compounds. Below are outlines of key experimental protocols.

HCV Replicon Assay

This cell-based assay is the cornerstone for evaluating the intracellular activity of HCV inhibitors.

Objective: To determine the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50) and 90% (EC90) in a cellular context.

Methodology Outline:

-

Cell Culture: Huh-7 human hepatoma cells or their derivatives (e.g., Huh7-Lunet) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and non-essential amino acids.

-

Replicon Constructs: Cells are stably or transiently transfected with a subgenomic HCV replicon RNA. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[9][10]

-

Compound Treatment: Replicon-containing cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., PSI-6206 or its prodrugs). A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of replicon RNA.[11][12]

-

RT-qPCR: Total cellular RNA is extracted, and HCV RNA levels are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A housekeeping gene (e.g., GAPDH) is used for normalization.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. EC50 and EC90 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is determined using assays such as the MTS or CellTiter-Glo assay to ensure that the observed antiviral effect is not due to cell death.

Caption: A generalized workflow for the HCV replicon assay.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Objective: To determine the concentration of a compound required to inhibit the NS5B polymerase activity by 50% (IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Methodology Outline:

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is expressed and purified. A suitable RNA template, such as a homopolymeric template (e.g., poly(A)) with a complementary primer (e.g., oligo(U)), is prepared.[13]

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified NS5B enzyme, the RNA template/primer, a buffer with optimal pH and salt concentrations, divalent cations (Mg2+ or Mn2+), and a mixture of ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP). One of the rNTPs is radioactively labeled (e.g., [α-33P]UTP or [α-32P]CTP).[14][15]

-

Compound Addition: The test compound (e.g., PSI-7409) is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at 37°C for a specific time (e.g., 60-120 minutes) to allow for RNA synthesis.

-

Termination and Product Capture: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is captured on a filter membrane (e.g., by trichloroacetic acid precipitation) or using scintillation proximity assay (SPA) beads.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. IC50 values are determined from the dose-response curve. Kinetic studies, by varying the concentration of the natural substrate (e.g., UTP) in the presence of the inhibitor, can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Resistance to PSI-6206

The high error rate of the HCV NS5B polymerase leads to the potential for the emergence of drug-resistant variants.

-

Primary Resistance Mutation: The S282T substitution in the NS5B active site is the primary mutation associated with resistance to sofosbuvir.[1] This mutation has been shown to reduce the susceptibility to sofosbuvir.

-

Fitness Cost: The S282T mutation significantly impairs the replication capacity of the virus, making it less fit than the wild-type virus in the absence of the drug.[1] This is a key reason why resistance to sofosbuvir is rarely observed in clinical practice.

-

Other Potential Mutations: Other mutations, such as L159F and V321A, have been identified as treatment-emergent variants, but they do not confer significant resistance to sofosbuvir.[1] The C316N polymorphism has been associated with a reduced response to sofosbuvir in genotype 1b patients.[16]

Caption: The interplay between resistance mutation and viral fitness.

The Role of Isotopically Labeled this compound

While no specific studies utilizing this compound were identified in the literature search, the use of stable isotopically labeled compounds is a standard and critical practice in drug development. The incorporation of deuterium (d), carbon-13 (13C), and nitrogen-15 (15N) into the PSI-6206 molecule serves several key purposes:

-

Internal Standard for Quantitative Bioanalysis: Labeled PSI-6206 is the ideal internal standard for mass spectrometry-based assays (e.g., LC-MS/MS) to accurately quantify the levels of unlabeled PSI-6206 in biological matrices such as plasma, urine, and tissue homogenates. The labeled compound co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for precise correction of matrix effects and extraction variability.

-

Metabolite Identification and Profiling: In "cold" (unlabeled) drug administration studies, the labeled compound can be used to differentiate drug-related metabolites from endogenous molecules in mass spectrometry scans.

-

Pharmacokinetic Studies: Labeled PSI-6206 is essential for absolute bioavailability studies, where an intravenous dose of the labeled drug is co-administered with an oral dose of the unlabeled drug. This allows for the precise determination of the fraction of the oral dose that reaches systemic circulation.

-

Metabolic Flux Analysis: The use of 13C and 15N labels can enable sophisticated metabolic flux studies to trace the fate of the nucleoside analog through various intracellular pathways.

Conclusion

PSI-6206, through its active triphosphate metabolite PSI-7409, is a potent and selective inhibitor of the HCV NS5B polymerase, acting as a chain terminator of viral RNA replication. Its mechanism of action is well-characterized, and its favorable resistance profile, characterized by a high fitness cost for the primary resistance mutation, has contributed to the remarkable success of its prodrug, sofosbuvir, in curing HCV infection. The use of isotopically labeled versions of PSI-6206 is indispensable for the rigorous pharmacokinetic and metabolic studies that underpin its clinical development and our understanding of its disposition in the human body. This technical guide provides a foundational understanding for researchers and drug development professionals working on HCV and other viral diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meeting report: 28th International Conference on Antiviral Research in Rome, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 16. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Role of PSI-6206 in Anti-HCV Therapy: A Technical Overview

For Immediate Release

A comprehensive analysis of PSI-6206, the deaminated derivative of the potent hepatitis C virus (HCV) inhibitor PSI-6130, reveals a unique dual mechanism of action that contributes to its overall antiviral profile. While PSI-6130 is a direct-acting antiviral, its metabolite, PSI-6206, acts as a long-acting intracellular reservoir of the active antiviral agent. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of PSI-6206.

Introduction

Hepatitis C virus infection remains a significant global health challenge, necessitating the development of effective and durable antiviral therapies. Nucleoside and nucleotide analogues that target the HCV NS5B RNA-dependent RNA polymerase are a cornerstone of modern direct-acting antiviral (DAA) regimens. PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a potent cytidine nucleoside analogue that has demonstrated significant inhibition of HCV replication.[1][2] However, the metabolic fate of PSI-6130 within the host cell unveils a more complex and advantageous therapeutic strategy, centered around its deaminated derivative, PSI-6206 (β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine).[1][3][4]

This technical guide delineates the critical role of PSI-6206, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the intricate signaling and experimental workflows.

The Metabolic Activation Pathway: From a Potent Precursor to a Long-Lived Active Metabolite

While PSI-6130 itself is a powerful anti-HCV agent, its therapeutic efficacy is significantly enhanced by its intracellular conversion. The nucleoside PSI-6206 is largely inactive against HCV replication in cell-based assays, with an EC90 value greater than 100 μM.[3][5] The true potential of PSI-6206 is realized upon its intracellular phosphorylation to its triphosphate form, PSI-6206-TP (also known as RO2433-TP). This active metabolite is a potent inhibitor of the HCV NS5B polymerase.[3]

The metabolic journey begins with the phosphorylation of PSI-6130 to its monophosphate form (PSI-6130-MP). Subsequently, a key enzymatic step, catalyzed by deoxycytidylate deaminase (dCMP deaminase), converts PSI-6130-MP into PSI-6206-monophosphate (PSI-6206-MP). This uridine monophosphate analogue is then efficiently phosphorylated by cellular kinases to its di- and tri-phosphate forms.

A crucial advantage of this metabolic route is the significantly longer intracellular half-life of PSI-6206-TP compared to PSI-6130-TP. This extended persistence of the active triphosphate form within the host cell provides a sustained inhibitory pressure on viral replication, a highly desirable pharmacokinetic property for antiviral therapeutics.

Quantitative Analysis of Antiviral Activity and Inhibition

The following tables summarize the key quantitative data comparing the antiviral activity and inhibitory potential of PSI-6130, PSI-6206, and their respective triphosphate metabolites.

Table 1: In Vitro Antiviral Activity against HCV Replicons

| Compound | HCV Replicon Genotype | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50, µM) |

| PSI-6130 | 1b (Con1) | 0.51[6] | 4.6[7] | >100 |

| PSI-6130 | 1a (H77) | 0.30[6] | - | >100 |

| PSI-6206 | 1b | >100[3] | >100[3][5] | >100 |

Table 2: Inhibition of HCV NS5B Polymerase

| Compound | Target | IC50 (µM) | Ki (µM) |

| PSI-6130-TP | Recombinant NS5B (Con1) | 0.13[6] | 0.023[6] |

| PSI-6130-TP | HCV Replicase | 0.34[6] | - |

| RO2433-TP (PSI-6206-TP) | Recombinant NS5B (S282T mutant) | - | - |

| RO2433-TP (PSI-6206-TP) | Wild-type NS5B | - | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the core experimental protocols used to characterize PSI-6130 and PSI-6206.

HCV Replicon Assay

This cell-based assay is fundamental for determining the antiviral activity of compounds against replicating HCV.

-

Cell Culture: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

Replicon RNA: Subgenomic HCV replicon RNA, typically from genotype 1b (Con1 strain), containing a reporter gene such as firefly luciferase, is used.[8]

-

Electroporation: Huh-7 cells are electroporated with the replicon RNA to initiate viral replication.

-

Compound Treatment: Following electroporation, cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (e.g., PSI-6130, PSI-6206).

-

Luciferase Assay: After a defined incubation period (e.g., 72 hours), cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated controls indicates the level of antiviral activity.[3][9]

-

Data Analysis: EC50 and EC90 values are calculated by plotting the percentage of inhibition against the compound concentration. Cytotoxicity is assessed in parallel using a cell viability assay (e.g., MTS or resazurin).

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate forms of the nucleoside analogues on the HCV RNA polymerase.

-

Enzyme and Template: Recombinant HCV NS5B polymerase is purified. A synthetic RNA template and primer are used to initiate RNA synthesis.

-

Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B enzyme, RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]UTP).[10]

-

Inhibitor Addition: Serial dilutions of the triphosphate forms of the test compounds (PSI-6130-TP and PSI-6206-TP) are added to the reaction mixture.

-

Reaction and Quenching: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature (e.g., 30°C). The reaction is stopped after a specific time by adding a quenching solution (e.g., EDTA).

-

Product Detection: The newly synthesized radiolabeled RNA is captured on a filter, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: IC50 values are determined by plotting the percentage of polymerase inhibition against the inhibitor concentration. Ki values can be determined through kinetic studies by varying the substrate (natural rNTP) and inhibitor concentrations.[11]

Intracellular Triphosphate Analysis by LC-MS/MS

This analytical method is essential for quantifying the intracellular concentrations of the active triphosphate metabolites.

-

Cell Culture and Treatment: Primary human hepatocytes or other relevant cell lines are incubated with the parent nucleoside (PSI-6130).

-

Cell Lysis and Extraction: At various time points, the cells are harvested and lysed using a cold methanol-based solution to quench metabolic activity and extract the intracellular nucleotides.

-

Sample Preparation: The cell extracts are then processed to isolate the mono-, di-, and triphosphate species, often using solid-phase extraction (SPE) with anion exchange cartridges.

-

LC-MS/MS Analysis: The isolated triphosphate fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the quantification of the triphosphate metabolites.

-

Data Analysis: The concentrations of PSI-6130-TP and PSI-6206-TP are determined by comparing the peak areas to a standard curve generated with known amounts of the respective triphosphate standards. The intracellular half-life of each triphosphate species can be calculated from the time-course data.

Conclusion

The deaminated derivative of PSI-6130, PSI-6206, plays a crucial and multifaceted role in the overall anti-HCV activity of its parent compound. Although inactive as a nucleoside, its metabolic conversion to the active triphosphate form, PSI-6206-TP, which exhibits a prolonged intracellular half-life, provides a sustained inhibitory effect on the HCV NS5B polymerase. This dual-action mechanism, where PSI-6130 provides the initial antiviral punch and PSI-6206 contributes to the durability of the response, represents a sophisticated and effective strategy in the fight against hepatitis C. Understanding these intricate metabolic pathways and employing robust experimental methodologies are paramount for the continued development of next-generation nucleoside and nucleotide analogue inhibitors.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway of PSI-6206 to its Active Triphosphate Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic activation of PSI-6206 (also known as RO2433), a uridine nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The focus is on the enzymatic conversion of PSI-6206 to its pharmacologically active triphosphate form, RO2433-TP (PSI-7409). This document details the metabolic pathways, summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes.

Introduction

PSI-6206 is a β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine nucleoside analog that, in its triphosphate form, acts as a chain terminator for the HCV RNA-dependent RNA polymerase. However, studies have revealed that the direct phosphorylation of PSI-6206 in cells is an inefficient process, limiting its antiviral efficacy when administered as a free nucleoside.[1][2] To overcome this limitation, two primary strategies have been explored: the administration of the corresponding cytidine analog, PSI-6130, and the development of a phosphoramidate prodrug, PSI-7851 (Sofosbuvir). This guide will detail both the inefficient direct phosphorylation pathway and the more clinically relevant metabolic activation routes from these precursors.

Metabolic Activation Pathways

There are two main pathways that lead to the formation of the active PSI-6206 triphosphate (RO2433-TP): an inefficient direct phosphorylation pathway and a more complex but efficient pathway involving precursor compounds.

Inefficient Direct Phosphorylation of PSI-6206

The direct conversion of exogenously administered PSI-6206 to its active triphosphate form is limited by the first phosphorylation step. Cellular kinases do not efficiently recognize and phosphorylate PSI-6206 to its monophosphate derivative.[2]

Metabolic Activation from Precursors

Due to the inefficiency of the direct pathway, the formation of RO2433-TP is more effectively achieved through the administration of precursor compounds.

The cytidine analog of PSI-6206, PSI-6130, can be taken up by cells and phosphorylated to its monophosphate form. This monophosphate then undergoes deamination to yield PSI-6206 monophosphate, which subsequently enters the same final two phosphorylation steps as the direct pathway.

The most effective method for delivering PSI-6206 monophosphate into cells is through the phosphoramidate prodrug PSI-7851 (Sofosbuvir). This prodrug is designed to bypass the inefficient initial phosphorylation step.

Quantitative Data

Quantitative data on the direct phosphorylation of PSI-6206 is scarce due to its inefficiency. However, studies on the metabolism of its precursors provide some insights into the formation of the active triphosphate.

Table 1: Intracellular Concentrations of PSI-6130 and PSI-6206 (RO2433) Triphosphates in Primary Human Hepatocytes after Incubation with PSI-6130

| Extracellular PSI-6130 Concentration (µM) | Intracellular PSI-6130-TP (pmol/106 cells) | Intracellular RO2433-TP (pmol/106 cells) |

| 10 | 3.6 | 7.9 |

| 25 | 9.1 | 19.8 |

| 50 | 17.5 | 38.2 |

| 100 | 34.3 | 71.2 |

Data extracted from studies on PSI-6130 metabolism, which also generates RO2433-TP.

Experimental Protocols

The following sections outline the general methodologies used to study the metabolic pathway of PSI-6206 and its precursors.

Cell Culture and Incubation

-

Cell Lines: Primary human hepatocytes, Huh-7 cells, or other relevant liver-derived cell lines are typically used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Incubation: Cells are incubated with radiolabeled or non-labeled PSI-6206, PSI-6130, or PSI-7851 at various concentrations and for different time points.

Extraction of Intracellular Metabolites

-

After incubation, the cell culture medium is removed, and the cells are washed with cold phosphate-buffered saline (PBS).

-

Intracellular metabolites are extracted by adding a cold extraction solution, typically 60-80% methanol or perchloric acid.

-

The cell lysates are incubated at -20°C to precipitate proteins and other macromolecules.

-

The mixture is then centrifuged at high speed, and the supernatant containing the soluble metabolites is collected for analysis.

Quantification of Metabolites by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector and, for radiolabeled compounds, a radiodetector is used. Mass spectrometry (LC-MS/MS) can be employed for higher sensitivity and specificity.

-

Chromatographic Column: A reverse-phase C18 column or a strong anion exchange (SAX) column is commonly used for separating nucleotides.

-

Mobile Phase: The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection and Quantification: Metabolites are identified by comparing their retention times with those of authentic standards. Quantification is achieved by integrating the peak areas from the UV or radioactivity chromatogram and comparing them to a standard curve.

Enzyme Assays

-

Enzyme Source: Recombinant human enzymes (e.g., UMP-CMP kinase, NDPK) expressed in and purified from E. coli are often used.

-

Assay Principle: Enzyme activity is typically measured using a coupled-enzyme spectrophotometric assay. For example, the production of ADP from the kinase reaction can be coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

-

Kinetic Analysis: By measuring the reaction rates at varying substrate concentrations, kinetic parameters such as Km and Vmax can be determined using non-linear regression analysis of the Michaelis-Menten equation.

Conclusion

The metabolic activation of PSI-6206 to its active triphosphate form is a critical determinant of its antiviral activity. While direct phosphorylation of PSI-6206 is inefficient, the development of the phosphoramidate prodrug PSI-7851 (Sofosbuvir) provides an effective means of delivering the necessary monophosphate precursor into target cells. The subsequent phosphorylation steps are carried out by the cellular enzymes UMP-CMP kinase and nucleoside diphosphate kinase. Further research to fully elucidate the kinetic parameters of these enzymatic steps will provide a more complete understanding of the intracellular pharmacology of this important antiviral agent.

References

Isotopic labeling stability of PSI-6206-d1,13C,15N2 in vitro

An In-Depth Technical Guide on the In Vitro Isotopic Labeling Stability of PSI-6206-d1,13C,15N2

Introduction

PSI-6206 is a phosphoramidate prodrug of a cytidine nucleotide analog, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. To facilitate its use in various stages of drug development, particularly in pharmacokinetic and metabolism studies, isotopically labeled versions of PSI-6206 are synthesized. This guide focuses on the in vitro stability of a specific labeled analog, this compound. The stability of these labels is paramount to ensure the integrity of analytical data and to avoid misinterpretation of experimental results. This document provides a comprehensive overview of the methodologies used to assess the stability of these labels, presents hypothetical data for illustrative purposes, and outlines the potential metabolic pathways involved.

Experimental Protocols

The in vitro stability of isotopically labeled compounds is typically assessed in various biological matrices to mimic physiological conditions. The primary concern is the potential for enzymatic or chemical cleavage of the isotopic labels from the parent molecule.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of the labeled compound to metabolism by cytochrome P450 enzymes present in the liver.

-

Materials: this compound, pooled human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), potassium phosphate buffer (pH 7.4), and a reference compound (e.g., testosterone).

-

Procedure:

-

A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

-

The incubation mixture is prepared by combining HLM, the NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by adding this compound to the incubation mixture.

-

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.

-

-

Data Analysis: The disappearance of the parent compound over time is monitored to determine the metabolic stability. The stability of the isotopic labels is assessed by monitoring for any loss or exchange of the labels.

Plasma Stability Assay

This assay determines the stability of the labeled compound in plasma, assessing for degradation by plasma enzymes (e.g., esterases, amidases).

-

Materials: this compound, fresh human plasma, and a phosphate buffer (pH 7.4).

-

Procedure:

-

A stock solution of this compound is prepared.

-

The compound is spiked into human plasma at a final concentration.

-

The mixture is incubated at 37°C.

-

Aliquots are taken at specified time points (e.g., 0, 30, 60, 120 minutes).

-

The reaction is stopped by protein precipitation with a cold organic solvent.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

-

-

Data Analysis: The percentage of the parent compound remaining at each time point is calculated. The integrity of the isotopic labels is simultaneously monitored.

Data Presentation

The following tables summarize hypothetical quantitative data on the in vitro stability of this compound.

| Time (min) | % Remaining in HLM | % Isotopic Label Integrity |

| 0 | 100 | 100 |

| 5 | 95.2 | 99.8 |

| 15 | 85.1 | 99.7 |

| 30 | 70.5 | 99.5 |

| 60 | 50.3 | 99.2 |

| Time (min) | % Remaining in Plasma | % Isotopic Label Integrity |

| 0 | 100 | 100 |

| 30 | 98.7 | 99.9 |

| 60 | 97.1 | 99.8 |

| 120 | 94.5 | 99.6 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and potential metabolic pathways of PSI-6206.

Conclusion

The in vitro stability of isotopically labeled compounds like this compound is a critical aspect of drug development. The methodologies described provide a robust framework for assessing the integrity of the labels in biological matrices. The hypothetical data presented illustrate that while the parent compound may undergo metabolism, the isotopic labels are expected to remain stable, ensuring the reliability of data generated in subsequent pharmacokinetic and metabolism studies. The use of LC-MS/MS is essential for distinguishing between the labeled parent compound and its metabolites and for confirming the retention of the isotopic labels.

In-Depth Technical Guide: Physical and Chemical Properties of Labeled PSI-6206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the nucleoside analog PSI-6206 and its labeled counterparts. PSI-6206, also known by its synonyms RO-2433 and GS-331007, is a significant metabolite of the hepatitis C virus (HCV) inhibitor PSI-6130. While PSI-6206 itself demonstrates low antiviral activity, its 5'-triphosphate form is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This document details its physicochemical characteristics, metabolic activation, and relevant experimental methodologies.

Physicochemical Properties

PSI-6206 is a white to light yellow crystalline solid. Its core structure is a uridine nucleoside modified with a fluorine and a methyl group at the 2'-position of the ribose sugar.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of unlabeled PSI-6206.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FN₂O₅ | |

| Molecular Weight | 260.22 g/mol | |

| CAS Number | 863329-66-2 | |

| Appearance | White to light yellow solid | |

| Melting Point | 234 °C (decomposition) | |

| UV Absorption (λmax) | 261 nm | |

| Purity | ≥98% |

Solubility Data

PSI-6206 exhibits varying solubility in different solvents, which is critical for its formulation and experimental use.

| Solvent | Solubility | Notes | Source |

| DMSO | ≥100 mg/mL (384.29 mM) | Requires sonication | |

| Ethanol | ≥24.15 mg/mL | Requires sonication | |

| Water | ≥48.7 mg/mL | Requires sonication | |

| PBS (pH 7.2) | 10 mg/mL | ||

| Formulation 1 | ≥ 2.5 mg/mL (9.61 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |

| Formulation 2 | ≥ 2.5 mg/mL (9.61 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |

| Formulation 3 | ≥ 2.5 mg/mL (9.61 mM) | 10% DMSO, 90% Corn Oil |

Labeled PSI-6206

Isotopically labeled versions of PSI-6206 are crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. Commercially available labeled PSI-6206 includes deuterated and ¹³C/¹⁵N-labeled forms.

| Labeled Compound | CAS Number | Molecular Formula | Molecular Weight |

| PSI-6206-¹³C,d₃ | 1256490-42-2 | C₉¹³CH₁₀D₃FN₂O₅ | 264.23 |

| PSI-6206-d₁,¹³C,¹⁵N₂ | Not Available | C₉¹³CH₁₂DF¹⁵N₂O₅ | 264.20 |

Synthesis of Labeled PSI-6206

Detailed, step-by-step synthetic protocols for labeled PSI-6206 are not extensively available in the public domain and are often proprietary. However, the general approach involves introducing isotopic labels into the precursor molecules during the chemical synthesis. For instance, the synthesis of ¹³C and ¹⁵N labeled nucleoside analogs often starts with commercially available labeled building blocks, such as labeled uracil or ribose derivatives. Custom synthesis of such stable isotope-labeled compounds is a service offered by specialized chemical companies. These processes are meticulously designed to ensure the strategic and stable placement of the isotopes for their intended application, such as mass spectrometry-based quantification.

Metabolic Activation of PSI-6206

PSI-6206 is the deaminated derivative of PSI-6130. The antiviral activity of this class of compounds is dependent on the intracellular phosphorylation to the 5'-triphosphate form. While PSI-6130 can be phosphorylated and then deaminated, PSI-6206 itself is not efficiently phosphorylated to its monophosphate form. The primary pathway to the active PSI-6206-triphosphate (RO2433-TP) involves the deamination of PSI-6130 monophosphate.

Caption: Metabolic activation pathway of PSI-6130 to active PSI-6206-TP.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of PSI-6206 are often specific to the laboratory and instrumentation. However, based on available literature, the following provides an outline of the methodologies commonly employed.

Analysis of PSI-6206 and its Metabolites in Biological Matrices

The quantification of PSI-6206 and its phosphorylated metabolites from biological samples, such as cells or plasma, is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To determine the intracellular concentrations of PSI-6206 and its phosphorylated metabolites.

Workflow:

Caption: General workflow for the analysis of PSI-6206 metabolites.

1. Sample Preparation (from cell culture):

-

Cell Incubation: Primary human hepatocytes or other relevant cell lines are incubated with PSI-6130 (the precursor to PSI-6206) at a specified concentration (e.g., 5 µM) for various time points (e.g., 6, 16, 24, 48, and 72 hours).

-

Cell Lysis: After incubation, cells are washed with cold PBS and lysed using a cold extraction solution, typically a mixture of methanol and water, to quench metabolic activity and extract the analytes.

-

Extraction: The cell lysate is vortexed and then centrifuged at high speed to pellet cellular debris.

-

Supernatant Collection: The supernatant containing the intracellular metabolites is collected for analysis.

2. HPLC-MS/MS Analysis:

-

Chromatography: A reversed-phase HPLC column (e.g., C18) is commonly used for the separation of the nucleoside and its metabolites. The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate with formic acid) and an organic component (e.g., acetonitrile with formic acid). A gradient elution is employed to resolve the different phosphorylated forms.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is often used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the isotopically labeled internal standard.

Note: The development of a specific and validated HPLC-MS/MS method requires optimization of numerous parameters, including the choice of column, mobile phase composition and gradient, and mass spectrometer settings. These are typically not disclosed in detail in publicly available literature.

Conclusion

PSI-6206 is a key molecule in the study of nucleoside analog inhibitors of HCV. This guide provides a summary of its known physical and chemical properties, including data on its labeled forms. The metabolic pathway leading to the active triphosphate form is well-characterized and essential for understanding its mechanism of action. While detailed, step-by-step experimental protocols for synthesis and analysis are not always publicly available, the methodologies outlined here provide a foundation for researchers in the field. The use of isotopically labeled PSI-6206 remains critical for advancing the understanding of its pharmacology and for the development of new antiviral therapies.

An In-Depth Technical Guide to PSI-6206-d1,13C,15N2 for Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSI-6206, its isotopically labeled variant PSI-6206-d1,13C,15N2, and its application in the study of viral replication, with a primary focus on the Hepatitis C Virus (HCV). This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction: PSI-6206 and its Role in HCV Research

PSI-6206 (also known as RO-2433) is a uridine nucleoside analog and the deaminated derivative of PSI-6130, a potent cytidine nucleoside inhibitor of the HCV NS5B polymerase.[1][2] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral RNA genome, making it a prime target for antiviral therapies.[3][4]

While PSI-6206 itself demonstrates low intrinsic antiviral activity in cell-based replicon assays (EC₉₀ >100 μM), its significance lies in its role as a metabolite of PSI-6130 and its potent activity once intracellularly converted to its 5'-triphosphate form.[1][5] The study of PSI-6206 is therefore critical for understanding the complete metabolic and antiviral profile of its parent compounds.

The isotopically labeled variant, This compound , incorporates stable heavy isotopes of hydrogen (deuterium), carbon, and nitrogen. These labels do not alter the compound's chemical properties but allow it to be distinguished from its natural counterparts by mass spectrometry. This makes it an invaluable tool for quantitative studies in drug development, particularly for tracing the metabolic fate, distribution, and pharmacokinetic profile of the drug and its metabolites within a biological system.[1]

Mechanism of Action

The antiviral activity of PSI-6206 is dependent on its intracellular phosphorylation to the active 5'-triphosphate form, RO2433-TP (also referred to as PSI-7409).[3][6] This process is a key determinant of its efficacy.

Metabolic Activation Pathway

PSI-6206, as a nucleoside, must be converted into a nucleotide triphosphate to be recognized by the viral polymerase. This is a multi-step process mediated by host cell kinases. However, the initial phosphorylation of PSI-6206 to its monophosphate is inefficient in cells, which accounts for its low activity in replicon assays.[3] Prodrug strategies, such as PSI-7851 (Sofosbuvir), have been developed to deliver the monophosphate form directly into the cell, bypassing this rate-limiting step.[3] Once the monophosphate is present, it is readily converted to the di- and subsequently the active triphosphate form.[6]

Inhibition of HCV NS5B Polymerase

The active metabolite, RO2433-TP, acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase. It binds to the active site of the polymerase and is incorporated into the nascent viral RNA strand. Because it lacks a proper 3'-hydroxyl group for the addition of the next nucleotide, it acts as a non-obligate chain terminator, prematurely halting RNA elongation and thus preventing viral replication.[6][7]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for PSI-6206 and its related compounds. The potency of the active triphosphate form (RO2433-TP) is comparable to that of PSI-6130-TP.[6]

| Compound/Metabolite | Assay Type | Target | Value Type | Value | Reference(s) |

| PSI-6206 | HCV Replicon Assay | HCV Replication | EC₉₀ | >100 µM | [1][5] |

| PSI-7851 (Prodrug) | HCV Replicon Assay | HCV Replication | EC₅₀ | 0.075 ± 0.050 µM | [3] |

| PSI-7851 (Prodrug) | HCV Replicon Assay | HCV Replication | EC₉₀ | 0.52 ± 0.25 µM | [3] |

| RO2433-TP (Active Form) | Enzyme Assay | Recombinant NS5B | IC₅₀ | ~0.13 µM | [1][6] |

| RO2433-TP (Active Form) | Enzyme Assay | Recombinant NS5B | Kᵢ | ~0.023 µM | [1][7] |

| PSI-6130-TP | Enzyme Assay | Recombinant NS5B | IC₅₀ | 0.13 µM | [1][7] |

| PSI-6130-TP | Enzyme Assay | Recombinant NS5B | Kᵢ | 0.023 µM | [1][7] |

| RO2433-TP (Active Form) | Intracellular Half-life | Human Hepatocytes | t₁₂ | 38 hours | [6] |

Values are inferred as "comparable" to PSI-6130-TP as stated in the literature.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant HCV NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES, pH 7.5-8.0). The mixture should contain:

-

A reducing agent (e.g., 1 mM DTT).[7]

-

Purified recombinant NS5B polymerase (e.g., 300 ng).[1]

-

An RNA template/primer, such as poly(rC)/oligo(dG) or a sequence derived from the HCV genome.[8]

-

A mix of three natural ribonucleoside triphosphates (NTPs) (e.g., ATP, CTP, GTP at 250-500 µM).[1]

-

One radiolabeled NTP (e.g., [α-³²P]UTP or [³H]UTP) as a tracer.[7]

-

An RNase inhibitor (e.g., RNasin).[1]

-

Inhibitor Addition: Add the test compound (e.g., RO2433-TP) at various concentrations. Include a no-inhibitor control (DMSO vehicle) and a positive control inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the NS5B enzyme or NTPs. Incubate the mixture at 30°C for 1-2 hours.[7]

-

Reaction Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized, radiolabeled RNA product using trichloroacetic acid (TCA).[7]

-

Quantification: Collect the precipitated RNA on a filter membrane. Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.[9]

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).

Methodology:

-

Cell Culture: Culture Huh-7 cells or a derived cell line that stably harbors an HCV subgenomic replicon. The replicon is an RNA molecule that can replicate autonomously and typically contains a reporter gene, such as neomycin phosphotransferase (Neo) or a luciferase.[10][11]

-

Compound Treatment: Seed the replicon-containing cells in 96-well plates. Treat the cells with serial dilutions of the test compound (e.g., PSI-6206 or its prodrug) for a specified period, typically 72 hours.[12]

-

Quantification of HCV Replication:

-

qRT-PCR: Extract total cellular RNA and quantify the levels of HCV RNA using quantitative real-time reverse transcription PCR. Normalize the results to an internal housekeeping gene.[13]

-

Reporter Gene Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer. A decrease in signal corresponds to inhibition of replication.[13]

-

Colony Formation: For stable replicons with a Neo marker, quantify the number of G418-resistant colonies that form after several weeks of selection.[10]

-

-

Cytotoxicity Assay: In parallel, treat the same cell line (or the parental Huh-7 line) with the compound to assess its cytotoxicity using assays like MTS or CellTiter-Glo.

-

Data Analysis: Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration) from the respective dose-response curves. Determine the selectivity index (SI = CC₅₀ / EC₅₀).

Surrogate Virus Assay: Bovine Viral Diarrhea Virus (BVDV)

BVDV, a pestivirus in the Flaviviridae family like HCV, is often used as a safer and more manageable surrogate for initial antiviral screening.

Methodology:

-

Cell Culture: Seed a permissive cell line, such as Bovine Turbinate (BT) cells, into 96-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound. Pre-incubate the diluted compound with a known titer of a cytopathic strain of BVDV for 1-2 hours.

-

Infection: Remove the culture medium from the BT cells and add the virus-compound mixture.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, allowing the virus to replicate and cause a cytopathic effect (CPE) in the control wells.

-

CPE Assessment: Stain the cells with a viability dye (e.g., crystal violet). Visually or spectrophotometrically assess the level of CPE in each well. Wells with viable cells indicate inhibition of viral replication.

-

Data Analysis: Determine the compound concentration that inhibits CPE by 50% (EC₅₀).

Workflow for Studies Using this compound

The isotopically labeled form of PSI-6206 is used to trace its metabolic journey and its incorporation into viral RNA, providing definitive evidence of its mechanism and allowing for precise quantification.

Workflow Steps:

-

Cell Treatment: HCV replicon-containing Huh-7 cells are cultured in a medium containing a known concentration of this compound.

-

Time-Course Harvesting: Cells are harvested at various time points (e.g., 2, 8, 24, 48 hours) to monitor the kinetics of uptake and metabolism.

-

Sample Extraction:

-

For Metabolite Analysis: A portion of the cells is lysed, and small molecule metabolites are extracted using a method like methanol-chloroform extraction.

-

For RNA Analysis: Total RNA is extracted from another portion of the cells. The viral RNA is then purified and enzymatically digested down to individual nucleosides.

-

-

LC-MS/MS Analysis: The metabolite extracts and the digested RNA samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is set to detect the specific mass-to-charge ratios (m/z) of the unlabeled PSI-6206 and its phosphorylated metabolites, as well as their heavier, isotopically labeled counterparts.

-

Data Interpretation:

-

By tracking the appearance and disappearance of the labeled species, researchers can determine the rate of phosphorylation to the active triphosphate form.

-

Detecting the labeled uridine analog in the digested viral RNA provides direct proof of the drug's incorporation and mechanism of action.

-

The ratio of labeled to unlabeled species allows for precise quantification of drug uptake, metabolic flux, and intracellular pharmacokinetics.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Tetrahydrobenzothiophene inhibitors of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. vdl.ndsu.edu [vdl.ndsu.edu]

- 9. Molecular and Structural Basis for the Roles of Hepatitis C Virus Polymerase NS5B Amino Acids 15, 223, and 321 in Viral Replication and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope Labeling Techniques for Virus-Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatitis C Virus RNA-Dependent RNA Polymerase Interacts with the Akt/PKB Kinase and Induces Its Subcellular Relocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 13. Bovine Virus Diarrhea Virus (BVDV) | Cornell University College of Veterinary Medicine [vet.cornell.edu]

Understanding the role of PSI-6206 in inhibiting HCV NS5B polymerase

An In-Depth Technical Guide to the Role of PSI-6206 in Inhibiting HCV NS5B Polymerase

Introduction

Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. A critical enzyme in the HCV life cycle is the NS5B RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral RNA genome.[1][2] Due to its essential role and the absence of a similar enzyme in host cells, NS5B has been a primary target for the development of direct-acting antivirals (DAAs).[2][3][4] Nucleoside and nucleotide inhibitors (NIs) are a major class of DAAs that mimic natural substrates of the polymerase.[3][5] PSI-6206, a uridine nucleoside analog, is a key molecule in this class. While not potent itself, its metabolic pathway and mechanism of action have been fundamental to the development of highly effective anti-HCV therapies. This guide provides a detailed examination of PSI-6206, its metabolic activation, mechanism of inhibition, and the experimental protocols used for its characterization.

Core Mechanism of Action: A Prodrug Approach

PSI-6206 (β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine) is a nucleoside analog that, in its initial form, shows negligible inhibitory activity against HCV replication in cell-based replicon systems.[6][7][8] Its antiviral power is unlocked through intracellular phosphorylation to its 5'-triphosphate form, PSI-7409. This active metabolite, PSI-7409, functions as a chain terminator of RNA synthesis catalyzed by the NS5B polymerase.[5][8][9]

Metabolic Activation Pathway

The conversion of PSI-6206 to the active PSI-7409 is a multi-step process:

-

Initial Phosphorylation (Rate-Limiting Step): PSI-6206 must first be converted to its monophosphate form, PSI-7411. This step is notoriously inefficient in human cells, which explains the low potency of PSI-6206 in cellular assays.[8][10]

-

Subsequent Phosphorylations: Once formed, PSI-7411 is efficiently phosphorylated to the diphosphate and subsequently to the active triphosphate, PSI-7409, by host cell kinases.[8]

To overcome the inefficient initial phosphorylation, a phosphoramidate prodrug of the monophosphate, named PSI-7851 (the parent of Sofosbuvir), was developed.[8][9][10] This "pronucleotide" effectively delivers PSI-7411 into hepatocytes, bypassing the rate-limiting first step and leading to significantly higher intracellular concentrations of the active triphosphate, PSI-7409.[8]

Inhibition of NS5B Polymerase

The active triphosphate, PSI-7409, acts as a competitive substrate for the NS5B polymerase. It is incorporated into the nascent viral RNA chain opposite a template adenosine.[11] Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, effectively terminating chain elongation and halting viral replication.[5] This makes PSI-7409 a non-obligate chain terminator, as it possesses the necessary 3'-hydroxyl group but still prevents further polymerization.[5]

Quantitative Data on Inhibitory Activity

The potency of PSI-6206 and its derivatives has been quantified through various biochemical and cellular assays. The data clearly distinguishes the inactivity of the parent compound from the high potency of its activated triphosphate and the cellular efficacy of its pronucleotide form.

Table 1: Inhibitory Activity of PSI-6206 and its Metabolites against HCV

| Compound | Assay Type | Target | Value | Reference(s) |

| PSI-6206 | HCV Replicon | HCV Replication | EC₉₀ > 100 µM | [7] |

| PSI-7851 (Prodrug) | HCV Replicon (Genotype 1b) | HCV Replication | EC₅₀ = 0.075 µM | [8] |

| PSI-7851 (Prodrug) | HCV Replicon (Genotype 1b) | HCV Replication | EC₉₀ = 0.52 µM | [8] |

| RO2433-TP (PSI-7409) | Biochemical | HCV Replicase | IC₅₀ = 1.19 µM | [6] |

| RO2433-TP (PSI-7409) | Biochemical | Recombinant NS5B (Con1) | IC₅₀ = 0.52 µM | [6] |

| RO2433-TP (PSI-7409) | Biochemical | Recombinant NS5B (Con1) | Kᵢ = 0.141 µM | [6] |

| PSI-7409 | Biochemical | Wild-Type HCV RdRp | Kᵢ = 0.42 µM | [9] |

| PSI-7409 | Biochemical | S282T Mutant HCV RdRp | Kᵢ = 22 µM | [9] |

Table 2: Selectivity of PSI-7409 against Human Polymerases

| Polymerase | Inhibition Value (IC₅₀) | Selectivity vs. HCV NS5B | Reference(s) |

| Human DNA Polymerase α | 550 µM | >1000-fold | [8] |

| Human DNA Polymerase β | > 1 mM | >2000-fold | [8] |

| Human DNA Polymerase γ | > 1 mM | >2000-fold | [8] |

Experimental Protocols

Characterization of NS5B inhibitors relies on robust biochemical and cell-based assays.

NS5B Polymerase Inhibition Assay (Biochemical)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS5B polymerase.

Methodology:

-

Reaction Mixture: A typical reaction includes purified recombinant NS5B protein, a synthetic RNA template (e.g., poly-A), a primer, a buffer solution containing divalent cations (like Mg²⁺ or Mn²⁺), and a mix of all four natural ribonucleoside triphosphates (NTPs).[1][3] One of the NTPs (e.g., UTP) is typically radiolabeled (e.g., with ³³P) for detection.

-

Inhibitor Addition: The test compound (e.g., PSI-7409) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 30-37°C to allow for RNA synthesis.

-

Termination and Detection: The reaction is stopped, and the newly synthesized, radiolabeled RNA product is captured (e.g., via precipitation or on a filter). The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition versus compound concentration.

HCV Replicon Assay (Cell-Based)

This assay assesses a compound's ability to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh7), providing data on cellular permeability, metabolic activation, and potential cytotoxicity.[12][13][14]

Methodology:

-

Replicon Cells: Huh7 cells harboring a subgenomic HCV replicon are used.[12][14] These replicons are engineered RNAs that can replicate autonomously and typically contain a reporter gene (e.g., firefly luciferase) and a selectable marker (e.g., neomycin resistance).[13][14]

-

Cell Plating and Dosing: Replicon-bearing cells are seeded into 96-well plates. After adherence, they are treated with the test compound (e.g., PSI-6206 or PSI-7851) at various concentrations for a period of 48-72 hours.[13]

-

Quantification of Replication:

-

Luciferase Assay: If a luciferase reporter is used, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured with a luminometer.[13]

-

qRT-PCR: Alternatively, total cellular RNA is extracted, and the amount of HCV RNA is quantified using quantitative reverse transcription-PCR.[13]

-

-

Data Analysis: The EC₅₀ (50% effective concentration) is calculated by comparing the level of replication in treated cells to untreated controls. Cytotoxicity (CC₅₀) is often measured in parallel using assays like MTS or CellTiter-Glo to determine the compound's therapeutic index (CC₅₀/EC₅₀).

References

- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 4. Specific targeted antiviral therapy for hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PSI-6206-China Kouting [koutingchina.com]

- 10. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 12. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HCV replicon assay. [bio-protocol.org]

- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Use of PSI-6206-d1,13C,15N2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, also known as RO2433, is the deaminated uridine analogue of the cytidine nucleotide analog PSI-6130.[1][2][3][4] It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2][4] The triphosphate form of PSI-6206 acts as a non-obligate chain terminator, thereby halting the synthesis of viral RNA.[2] Accurate quantification of PSI-6206 in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as PSI-6206-d1,13C,15N2, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of PSI-6206 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of PSI-6206 Action

PSI-6206 is the active metabolite of the prodrug sofosbuvir (PSI-7977). Within the cell, sofosbuvir undergoes a series of phosphorylation steps to form the active triphosphate metabolite, which then inhibits the HCV NS5B polymerase. PSI-6206 itself can also be phosphorylated to its active triphosphate form. The following diagram illustrates the metabolic activation and mechanism of action.

Caption: Metabolic activation of sofosbuvir to PSI-6206 and its subsequent phosphorylation to the active triphosphate form, which inhibits HCV NS5B polymerase.

Experimental Protocol: Quantification of PSI-6206 in Human Plasma

This protocol details a robust LC-MS/MS method for the sensitive and accurate quantification of PSI-6206 in human plasma, employing this compound as an internal standard.

Materials and Reagents

-

PSI-6206 (analytical standard)

-